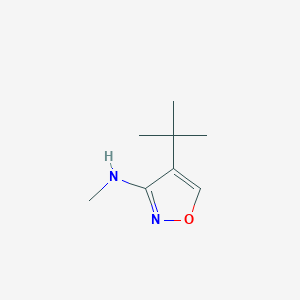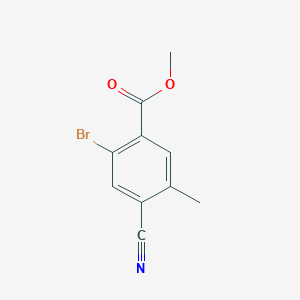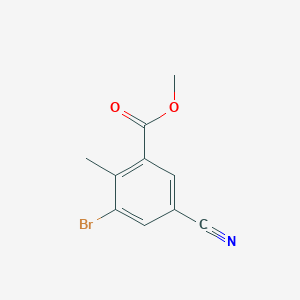
2-(Ethylsulfanyl)-5-nitrobenzoic acid
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with other chemicals .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. The compound’s acidity or basicity, its polarity, and its reactivity would also be studied .科学的研究の応用
Tissue Sulfhydryl Groups
2-(Ethylsulfanyl)-5-nitrobenzoic acid, also known as 5,5′-dithiobis(2-nitrobenzoic acid) or DTNB, is particularly significant in the study of sulfhydryl groups in biological materials. Ellman's research in 1959 demonstrated that this compound, due to its water solubility at pH 8, is an effective tool for determining sulfhydryl groups, providing valuable insights into the biochemistry of tissues and blood components (Ellman, 1959).
Intermolecular Interactions in Thioxanthone Derivatives
A study by Jacob et al. in 2011 explored the role of different substituent groups in determining supramolecular motifs, utilizing derivatives of 9H-thioxanthen-9-one, including 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid. This research provides insights into the molecular interactions, hydrogen bonding, and crystal packing patterns that are influenced by compounds like 2-(Ethylsulfanyl)-5-nitrobenzoic acid (Jacob et al., 2011).
Thiol-Quantification Enzyme Assays
Maeda et al. (2005) discussed the use of 2,4-Dinitrobenzenesulfonyl fluoresceins as an alternative to DTNB in thiol-quantification enzyme assays. DTNB has been widely used for this purpose since its introduction in 1959, highlighting its importance in biochemical studies related to enzyme activity and inhibitor screening (Maeda et al., 2005).
Nanocomposites for Concrete
Raki et al. (2004) investigated the intercalation of nitrobenzoic acid salts, including derivatives similar to 2-(Ethylsulfanyl)-5-nitrobenzoic acid, into layered double hydroxide-like materials for potential applications in concrete science. This research provides a perspective on the utility of these compounds in material science and engineering (Raki et al., 2004).
Papain Enzyme Reactions
Brocklehurst and Little's 1973 study on the reactions of papain with aromatic disulfides, including 5,5'-dithiobis-(2-nitrobenzoic acid), provides insights into the biochemical properties and reactions of this enzyme, highlighting the role of DTNB in understanding enzyme kinetics and interactions (Brocklehurst & Little, 1973).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-ethylsulfanyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-2-15-8-4-3-6(10(13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTCOUXINTZYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)-5-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















